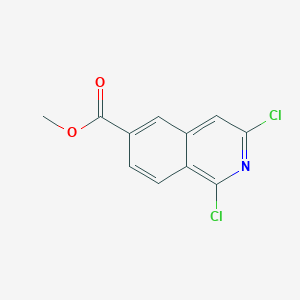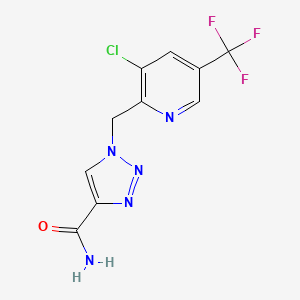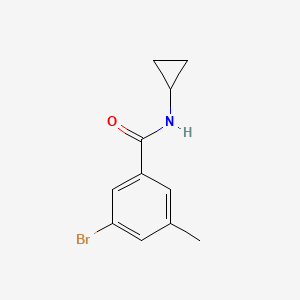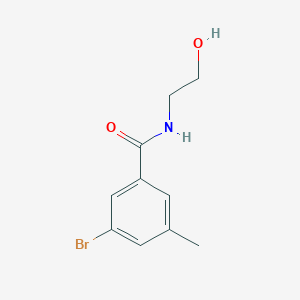
Methyl 1,3-dichloroisoquinoline-6-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “Methyl 1,3-dichloroisoquinoline-6-carboxylate” is 1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-8-7(4-6)5-9(12)14-10(8)13/h2-5H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine atoms and the carboxylate group.Physical And Chemical Properties Analysis
“Methyl 1,3-dichloroisoquinoline-6-carboxylate” is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Methyl 1,3-dichloroisoquinoline-6-carboxylate is a compound that belongs to the broader class of chemicals known as isoquinolines, which have been extensively studied for their various therapeutic and pharmacological properties. While direct studies on Methyl 1,3-dichloroisoquinoline-6-carboxylate specifically are limited, insights can be gained from research on related compounds, such as tetrahydroisoquinolines and other isoquinoline derivatives.
Therapeutic Applications
Tetrahydroisoquinolines, closely related to Methyl 1,3-dichloroisoquinoline-6-carboxylate, have been found to have significant therapeutic potential. Research indicates that these compounds exhibit a wide range of therapeutic activities, including anticancer, anti-malaria, and central nervous system (CNS) effects. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been recognized for its neuroprotective properties, potentially preventing Parkinsonism in mammals. The U.S. FDA's approval of trabectedin, a compound derived from this class, for treating soft tissue sarcomas highlights the milestone in anticancer drug discovery Expert Opinion on Therapeutic Patents, 2017.
Mechanisms of Action
The mechanisms by which these compounds exert their effects are varied and complex. They may involve inhibition of monoamine oxidase (MAO), scavenging of free radicals, and modulation of the glutamatergic system. These actions suggest a multifaceted approach to neuroprotection and highlight the potential for developing novel drugs with unique mechanisms of action for various therapeutic activities Critical Reviews in Toxicology, 2008.
Potential Applications in Drug Discovery
The broad therapeutic activities and potential novel mechanisms of action of tetrahydroisoquinoline derivatives underscore the importance of continued research in this area. These compounds could serve as promising candidates for developing treatments for infectious diseases, such as malaria, tuberculosis, HIV-infection, and others, as well as for CNS disorders, including depression and addiction Bioorganic Chemistry, 2021.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H301-H311-H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
methyl 1,3-dichloroisoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-8-7(4-6)5-9(12)14-10(8)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFVNCAXJKWGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=NC(=C2C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,3-dichloroisoquinoline-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate](/img/structure/B1409528.png)
![2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol](/img/structure/B1409529.png)


![6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B1409532.png)

![trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1409538.png)






